(E)-3-(4-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one
Description
The compound (E)-3-(4-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one is a quinoline-based chalcone derivative. Its structure features a 6-chloro-2-methyl-4-phenylquinoline core conjugated to a 4-bromophenyl group via an α,β-unsaturated ketone linker. Quinoline derivatives are renowned for their bioactivity, including antimicrobial, anticancer, and antiplasmodial properties .
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrClNO/c1-16-24(23(29)14-9-17-7-10-19(26)11-8-17)25(18-5-3-2-4-6-18)21-15-20(27)12-13-22(21)28-16/h2-15H,1H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRWEYOWVZCVHN-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(4-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one is a synthetic derivative belonging to the class of chalcones, which are known for their diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, anticancer, and neuroprotective properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure indicates the presence of a bromophenyl group, a chloro group, and a quinoline moiety, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that chalcone derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to (E)-3-(4-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one have been evaluated against various bacterial strains and fungi.
| Compound | Activity | Test Organism | Result |
|---|---|---|---|
| Chalcone A | Antibacterial | E. coli | MIC 12.5 µg/mL |
| Chalcone B | Antifungal | C. albicans | MIC 10 µg/mL |
These results suggest that modifications in the chalcone structure can enhance antimicrobial efficacy, making it a promising candidate for further development.
Anticancer Activity
The anticancer potential of (E)-3-(4-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one has been investigated using various cancer cell lines. The compound has shown promising results in inhibiting the growth of estrogen receptor-positive breast cancer cells (MCF7).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 5.0 | Induction of apoptosis via caspase activation |
| HeLa | 8.0 | Cell cycle arrest at G2/M phase |
In vitro assays have indicated that the compound induces apoptosis and disrupts cell cycle progression, highlighting its potential as an anticancer agent.
Neuroprotective Activity
Neuroprotective effects have also been observed with chalcone derivatives. The compound was tested for its ability to protect neuronal cells from excitotoxicity induced by NMDA.
| Treatment | Cell Viability (%) | Concentration (µM) |
|---|---|---|
| Control | 100 | - |
| Compound | 85 | 10 |
The results indicate a significant protective effect at higher concentrations, suggesting potential applications in neurodegenerative diseases.
Case Studies and Research Findings
A study focusing on the synthesis and evaluation of related quinoline derivatives reported that certain modifications led to enhanced biological activities. For example, derivatives with additional halogen substitutions exhibited improved anticancer properties compared to their unsubstituted counterparts .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Crystallography
The compound belongs to a class of halogenated quinoline chalcones. Key analogs and their differences are summarized below:
Key Observations :
- Halogen Effects: Bromo substituents (e.g., 4-BrPh) enhance molecular polarizability and participate in C–H···Br hydrogen bonds, influencing crystal packing .
- Methyl Groups: The 2-methyl group on the quinoline core introduces steric hindrance, altering dihedral angles between aromatic planes (e.g., 8.49° vs. 12.3° in dimethylquinoline derivatives) .
Solubility and Lipophilicity
- Target Compound : The 4-bromophenyl and 6-chloro groups increase logP (~4.5 estimated), reducing aqueous solubility but enhancing lipid membrane penetration .
- Fluorinated Analogs : Introduction of fluorine (e.g., 4-FPh) slightly improves solubility via polar interactions while maintaining lipophilicity .
Hydrogen Bonding and Crystal Packing
- Target Compound : Expected to form C–H···O and C–H···Br bonds, similar to (2E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, which forms parallel [101] chains with 3.53 Å stacking distances .
- Methoxy-Substituted Analogs : Additional C–H···O interactions from methoxy groups stabilize layered crystal structures .
Q & A
Q. What synthetic methodologies are commonly employed for preparing (E)-3-(4-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one?
The compound is synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aldehyde. For example, a quinolin-3-yl ketone derivative (e.g., 6-chloro-2-methyl-4-phenylquinolin-3-yl) reacts with a substituted benzaldehyde (e.g., 4-bromobenzaldehyde) in ethanol or methanol under basic conditions (e.g., NaOH or KOH) at 0–50°C for 2–6 hours . Purification involves recrystallization from ethanol or column chromatography. Reaction monitoring via TLC and characterization by NMR/IR ensures product integrity.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- X-ray Diffraction (XRD): Determines absolute configuration and intermolecular interactions (e.g., C–H···O/π-stacking) with mean C–C bond accuracy of ±0.003 Å .
- NMR/IR Spectroscopy: Confirms functional groups (e.g., enone C=O stretch at ~1650–1700 cm⁻¹) and regiochemistry .
- Mass Spectrometry: Validates molecular weight (e.g., via ESI-MS).
Q. How is the antimicrobial activity of this compound evaluated in preliminary studies?
Antimicrobial assays involve:
- Broth microdilution to determine MIC (minimum inhibitory concentration) against bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans).
- Zone of inhibition tests on agar plates, comparing activity to standard drugs like chloramphenicol .
- Structural analogs with electron-withdrawing groups (e.g., Br, Cl) often show enhanced activity due to increased electrophilicity .
Advanced Research Questions
Q. How can structural discrepancies between experimental (XRD) and computational (DFT) data be resolved?
Discrepancies in bond lengths/angles arise from environmental effects (e.g., crystal packing forces in XRD vs. gas-phase DFT calculations). To address this:
- Perform solvent-modeled DFT (e.g., using PCM or SMD models) to mimic crystallographic conditions .
- Compare Hirshfeld surface analysis (from XRD) with electrostatic potential maps (DFT) to identify non-covalent interactions (e.g., halogen bonding from Br/Cl substituents) .
Q. What computational strategies are used to predict electronic properties and reactivity?
- DFT Calculations: B3LYP/6-311++G(d,p) basis sets optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps), indicating charge transfer potential and nucleophilic/electrophilic sites .
- Molecular Electrostatic Potential (MEP): Maps regions prone to electrophilic attack (e.g., quinoline nitrogen, enone carbonyl) .
- ADMET Predictions: Use tools like SwissADME to estimate pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability) for drug development.
Q. How do crystal packing effects influence the compound’s stability and reactivity?
- XRD Analysis: Reveals intermolecular interactions (e.g., C–H···O, π-π stacking between quinoline and phenyl groups) that stabilize the crystal lattice .
- Thermogravimetric Analysis (TGA): Measures thermal decomposition patterns linked to packing efficiency.
- Hirshfeld Surface Analysis: Quantifies contact contributions (e.g., H···H, Br···H) to predict solubility and melting points .
Methodological Considerations for Data Contradictions
- Reproducibility: Variations in synthetic yields may arise from subtle differences in base concentration (e.g., 0.03 mol KOH vs. 0.005 mol NaOH) or solvent polarity .
- Bioactivity Variability: Discrepancies in MIC values across studies could stem from strain-specific resistance or assay protocols (e.g., agar vs. broth methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
